Bienvenue dans la boutique en ligne BenchChem!

(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

This 1,2,4-triazole scaffold combines a neutral primary alcohol (pKa ~13.01) at the 3-position, a conformation-restricting cyclopropyl at the 5-position, and a rigid N-phenyl ring. The alcohol serves as a non-ionizable zinc-binding group surrogate and a clean synthetic handle—oxidizable to the aldehyde for divergent library synthesis. Unlike thiol or amine analogs, it avoids redox cycling, P-gp efflux, and hERG liabilities, while maintaining favorable CNS MPO (HBA=2, brain-permeable tPSA). Supplied as ≥95% pure powder; store at RT.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 1549545-05-2
Cat. No. B2598342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol
CAS1549545-05-2
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESC1CC1C2=NN=C(N2C3=CC=CC=C3)CO
InChIInChI=1S/C12H13N3O/c16-8-11-13-14-12(9-6-7-9)15(11)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2
InChIKeyVGRKANPJHISMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol – Compound Class, Physicochemical Profile & Procurement Baseline


(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol (CAS 1549545-05-2) is a 1,2,4-triazole derivative functionalized with a primary alcohol at the 3‑position, a cyclopropyl group at the 5‑position, and an N‑phenyl substituent at the 4‑position . Its molecular formula is C₁₂H₁₃N₃O (MW = 215.25 g mol⁻¹), and predicted properties include a boiling point of 439.6 ± 47.0 °C, density of 1.36 ± 0.1 g cm⁻³, and pKₐ ≈ 13.01 ± 0.10 . The compound is supplied as a powder with a certified minimum purity of 95%, stored at room temperature, and is classified as a versatile small‑molecule scaffold for research use only . Its primary applications reside in medicinal chemistry as a building block for the synthesis of more complex triazole‑containing molecules, where the primary alcohol serves as a key synthetic handle for further derivatization.

Why Generic 1,2,4‑Triazole Building Blocks Cannot Replace (5‑Cyclopropyl‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑YL)methanol


In‑class 1,2,4‑triazole building blocks differ critically in the nature of the functional group at the 3‑position (e.g., thiol, chloromethyl, primary amine, or carboxylic acid) and in the substitution pattern around the triazole ring . These differences directly dictate the chemical reactivity, stability, hydrogen‑bonding capacity, and metabolic profile of the final target compound. For instance, replacing the primary alcohol of the target compound with a thiol introduces a softer nucleophile and a redox‑active sulfur center, while substitution with a chloromethyl group alters the leaving‑group ability and alkylation potential . Even structurally similar analogs that lack the cyclopropyl moiety or possess alternative N‑aryl groups exhibit markedly different lipophilicity, metabolic stability, and target‑binding interactions [1]. Consequently, generic substitution of the methanol derivative without explicit, quantitative structure‑property comparisons results in unpredictable pharmacological and physicochemical outcomes that undermine the scientific validity of medicinal‑chemistry campaigns and the selection of procurement‑grade starting materials.

Quantitative Differentiation of (5‑Cyclopropyl‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑YL)methanol from Its Closest Structural Analogs


Primary Alcohol vs. Thiol at the 3‑Position – Impact on Hydrogen‑Bond Donor/Acceptor Capacity

The target compound contains a primary alcohol (CH₂OH), which contributes a hydrogen‑bond donor count (HBD) of 1 and a hydrogen‑bond acceptor count (HBA) of 2, resulting in topological polar surface area (tPSA) of ~50.9 Ų . In contrast, the closest commercial analog, 5‑cyclopropyl‑4‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 733790‑54‑0), replaces the primary alcohol with a thiol group (SH), yielding HBD = 1 (S‑H), HBA = 1 (N lone pairs), and a markedly lower tPSA . The difference in HBA count (2 vs. 1) directly impacts the ability to engage in specific hydrogen‑bond networks within a target binding site, while the lower tPSA of the thiol analog predicts enhanced passive membrane permeability . These in silico parameters are routinely used to triage compound libraries in drug discovery and cannot be interchanged without altering the ligand‑target interaction fingerprint.

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Synthetic Utility of the Primary Alcohol vs. Chloromethyl Analog as Electrophilic Handles

The target compound’s primary alcohol serves as a mild, anion‑stabilized electrophile upon activation (e.g., mesylation, tosylation) or as a nucleophile in Mitsunobu reactions, enabling diverse C–N and C–O bond formations . In comparison, 3‑(chloromethyl)‑5‑cyclopropyl‑4‑phenyl‑4H‑1,2,4‑triazole hydrochloride (CAS 2174001‑53‑5) is a pre‑activated electrophile that readily undergoes direct nucleophilic substitution without additional activation steps . The difference in synthetic lability means the chloromethyl analog reacts under milder conditions but is also more prone to hydrolysis and off‑target alkylation, whereas the methanol derivative offers greater chemoselectivity and shelf‑stability . This divergent stability‑reactivity profile allows researchers to select the appropriate building block depending on their sequence‑specific synthetic requirements.

Synthetic methodology Late-stage functionalization Building block procurement

LogD₇.₄ and pKₐ Differences That Influence CNS Penetration and Oral Bioavailability

The lipophilicity of the target compound is governed by its cyclopropyl and phenyl substituents. Its predicted partition coefficient (LogP) and the computed pKₐ of 13.01 ± 0.10 for the alcohol group contrast with the basic amine of the methanamine analog (CAS 2193065‑08‑4), which carries a charged center at physiological pH . While explicit LogD₇.₄ values have not been experimentally determined for all analogs, structure–activity relationship (SAR) studies on 4‑substituted phenyl alkyl triazole series demonstrate that neutral, H‑bonding substituents at the 3‑position (e.g., ‑CH₂OH) exhibit superior metabolic stability and lower cytochrome P450 inhibition liability compared to basic amines, which are often protonated and subject to rapid oxidative metabolism [1]. The predicted neutral state of the target compound at pH 7.4 is thus expected to afford a more favorable CNS multiparameter optimization (MPO) score than the permanently cationic amine congener.

Drug metabolism and pharmacokinetics CNS drug discovery Physicochemical profiling

Purity Specification and Batch‑to‑Batch Consistency vs. Non‑Certified Alternatives

The commercially supplied form of (5‑cyclopropyl‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑YL)methanol from Enamine (and resold via Sigma‑Aldrich) is certified at ≥95% purity with a powder physical form, stored at ambient temperature . In contrast, many analogs of this triazole scaffold—such as the thiol or chloromethyl derivatives—are offered with variable purity levels (typically 90–95%) or as hydrochloride salts that require special storage (e.g., desiccated, refrigerated) [1]. The 95% purity threshold for the methanol derivative is a recognized industry standard for screening‑library building blocks, ensuring that the compound’s biological activity is not confounded by impurities. Additionally, the powder formulation simplifies automated liquid handling and compound management workflows compared to hygroscopic or low‑melting solids.

Quality control Procurement standards Reproducible research

Optimal Research and Procurement Application Scenarios for (5‑Cyclopropyl‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑YL)methanol Based on Quantitative Differentiation Evidence


Building Block for Late‑Stage functionalization in CNS‑Penetrant Kinase Inhibitor Programs

The neutral primary alcohol and the predicted pKₐ of 13.01 ensure the compound remains uncharged at physiological pH, avoiding the P‑glycoprotein efflux and hERG liabilities often associated with basic amines [1]. The versatile alcohol handle enables conversion to diverse ether, ester, or amine linkages via Mitsunobu or mesylation chemistry, allowing medicinal chemists to explore vector‑specific substituent effects while maintaining a favorable CNS MPO profile [1]. This scenario directly leverages the evidence that the methanol derivative possesses an HBA count of 2 and a tPSA that predicts acceptable brain permeation, unlike the amine or acid analogs.

Fragment‑Based Screening Library Ingredient for Metalloenzyme Targets

The alcohol group serves as a neutral, non‑ionizable zinc‑binding group (ZBG) surrogate, offering weak, reversible coordination to catalytic metal ions—an advantage over the thiol analog, which can sequester metals and generate reactive oxygen species through redox cycling [1]. The cyclopropyl group restricts conformational flexibility, reducing the entropic penalty upon binding, while the phenyl ring provides a rigid aromatic platform for π–π stacking interactions . The high purity (≥95%) and powder formulation facilitate accurate fragment soaking into protein crystals, minimizing false positives due to impurities or solvent residues .

Synthetic precursor to 3‑Substituted Triazole Pharmacophores via Oxidation/Condensation Cascades

The primary alcohol can be cleanly oxidized to the corresponding aldehyde (5‑cyclopropyl‑4‑phenyl‑4H‑1,2,4‑triazole‑3‑carbaldehyde) using mild TEMPO/PhI(OAc)₂ conditions or Dess‑Martin periodinane, providing access to a reactive carbonyl for subsequent oxime, hydrazone, or reductive amination products [1]. This synthetic versatility is not readily available from the chloromethyl or propanoic acid analogs, which require de novo synthesis of the aldehyde. Procurement of the methanol derivative thus enables a divergent synthetic strategy, reducing the number of building blocks required in a library synthesis effort and thereby lowering overall cost and lead time .

Quote Request

Request a Quote for (5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.